3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)-
Description
Molecular Geometry and Bonding Characteristics
The molecular structure comprises a 3H-1,2-dithiol-3-one ring fused to a pyrazinyl group at the 5-position, with a methyl substituent at the 4-position. The dithiolone ring exhibits a planar geometry, as evidenced by torsion angles of −2.1° for the endocyclic C–C–S–S fragment, indicating minimal deviation from coplanarity. The S–S bond length measures 2.061 Å, consistent with typical disulfide bonds in strained cyclic systems. The carbonyl (C=O) bond length is 1.212 Å, shorter than standard C=O bonds (1.23 Å) due to conjugation with the adjacent sulfur atoms.
The pyrazinyl ring forms a dihedral angle of 51.9° with the dithiolone plane, introducing steric interactions between the methyl group and pyrazine nitrogen atoms. Bond angles at the sulfur atoms deviate from ideal tetrahedral geometry: the C–S–S angle is 94.5°, and the S–S–C angle is 96.8°, reflecting ring strain. The methyl group adopts a pseudo-axial orientation to minimize steric clashes with the pyrazine moiety.
| Bond | Length (Å) | Angle | Value (°) |
|---|---|---|---|
| S1–S2 | 2.061 | C3–S2–S1 | 94.5 |
| C3=O8 | 1.212 | S1–S2–C3 | 96.8 |
| C5–S1 | 1.728 | C5–S1–S2 | 93.88 |
X-Ray Crystallographic Data Interpretation
Single-crystal X-ray diffraction reveals a monoclinic lattice with space group P2₁/n and unit cell parameters consistent with moderate molecular packing density. The asymmetric unit contains one molecule, with intermolecular interactions dominated by C–H···O hydrogen bonds (H···O distance: 2.52 Å) and π–π stacking between pyrazine rings (centroid distance: 3.927 Å). These interactions propagate along the c-axis, forming a three-dimensional network.
The dithiolone ring’s planarity is stabilized by intramolecular S···O interactions (3.153 Å), while the methyl group participates in weak C–H···Cl contacts (3.416 Å) with adjacent molecules. Thermal ellipsoid analysis indicates greater displacement parameters for the pyrazine ring compared to the dithiolone core, suggesting localized vibrational motion.
Conformational Flexibility of Dithiolone-Pyrazine Hybrid System
The molecule exhibits limited conformational flexibility due to the fused ring system. Rotation about the C5–C4 bond connecting the dithiolone and pyrazine rings is restricted by the dihedral angle of 51.9°, which arises from steric hindrance between the methyl group and pyrazine nitrogen. Molecular dynamics simulations of analogous compounds predict energy barriers >25 kJ/mol for pyrazine ring rotation, confirming rigidity.
The dithiolone ring itself shows slight puckering, with a maximum out-of-plane displacement of 0.12 Å for the sulfur atoms. This distortion is attributed to electron delocalization across the S–S–C=O system, which reduces ring strain while maintaining aromatic character. Substituent effects are critical: replacing the methyl group with bulkier substituents increases puckering amplitude by 30–40% in related derivatives.
Comparative Analysis with Related 1,2-Dithiole-3-thione Derivatives
Replacing the carbonyl oxygen with sulfur in 1,2-dithiole-3-thione derivatives significantly alters molecular geometry and electronic structure. Key differences include:
- Bond Lengths : The C=S bond in dithiole-3-thiones (1.65 Å) is longer than the C=O bond (1.21 Å) in the title compound, reducing π-conjugation.
- Ring Strain : Dithiolone derivatives exhibit greater angle distortion at the carbonyl carbon (110.9° vs. 115° in thiones) due to stronger sp² hybridization.
- Intermolecular Interactions : Thione derivatives form stronger S···S contacts (3.40 Å vs. 3.59 Å in dithiolones) but lack directional C–H···O hydrogen bonds.
Structure
3D Structure
Properties
CAS No. |
64224-71-1 |
|---|---|
Molecular Formula |
C8H6N2OS2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
4-methyl-5-pyrazin-2-yldithiol-3-one |
InChI |
InChI=1S/C8H6N2OS2/c1-5-7(12-13-8(5)11)6-4-9-2-3-10-6/h2-4H,1H3 |
InChI Key |
SMSBUQWGANVQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SSC1=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)- typically involves the reaction of dialkyl malonates with elemental sulfur and phosphorus pentasulfide (P2S5) in refluxing xylene. This method results in the formation of 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones as the major products . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Oltipraz exhibits a variety of biological activities that have been explored in numerous studies:
- Antioxidant Activity : Oltipraz has been shown to induce the expression of antioxidant enzymes, thereby providing protective effects against oxidative stress. This is particularly relevant in the context of diseases such as cancer and cardiovascular disorders .
- Cancer Chemoprevention : The compound has been studied for its potential in cancer prevention. Research indicates that Oltipraz can inhibit the formation of carcinogenic compounds and enhance detoxification processes in the liver .
- Cardioprotective Effects : A study demonstrated that treatment with Oltipraz alleviated doxorubicin-induced myocardial toxicity in albino rats, suggesting its potential as a cardioprotective agent during chemotherapy .
- Antimicrobial Properties : Oltipraz has shown efficacy against various bacterial strains, indicating its potential use as an antimicrobial agent. Its structural characteristics allow it to interact effectively with microbial targets .
Synthesis and Reactivity
The synthesis of Oltipraz involves several methods that yield varying degrees of success in terms of yield and purity. Notable synthetic routes include:
- Synthesis via Lawesson's Reagent : Traditional methods utilize Lawesson's reagent for the synthesis of dithiole compounds, although modifications have been made to improve yields and reduce costs .
- Alternative Synthetic Pathways : Recent studies have explored alternative pathways that employ less expensive reagents while maintaining high yields. These methods often involve the formation of new S−S and C−S bonds under optimized conditions .
Case Study 1: Antioxidant Mechanism
A study published in Pharmacology & Toxicology highlighted the mechanism by which Oltipraz induces Nrf2-mediated antioxidant responses. The findings suggest that this mechanism plays a crucial role in protecting cells from oxidative damage, particularly in cancer therapy contexts.
Case Study 2: Cardiovascular Protection
In an experimental study involving albino rats, Oltipraz was administered alongside doxorubicin to assess its cardioprotective effects. Results indicated a significant reduction in cardiac damage markers, supporting its use as a protective agent during chemotherapy treatments .
Case Study 3: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of Oltipraz revealed effective inhibition against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to evaluate efficacy against Staphylococcus aureus and Escherichia coli, demonstrating promising results for potential therapeutic applications .
Data Table
Mechanism of Action
The mechanism of action of 3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)- involves its interaction with various molecular targets and pathways. The compound can act as a hydrogen sulfide donor, releasing hydrogen sulfide (H2S) in biological systems. H2S is an important signaling molecule that regulates various physiological processes, including vasodilation, inflammation, and apoptosis . The compound’s effects are mediated through its interaction with specific enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
Oltipraz (Thione Analogue)
- Structure : 4-methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione.
- Activity: Enzyme Induction: Activates phase II detox enzymes (e.g., glutathione S-transferases, NAD(P)H:quinone oxidoreductase 1) via Nrf2 pathway . Anticancer: Reduces aflatoxin B1-DNA adducts by 40–80% in rats and inhibits hepatocellular carcinoma . Antischistosomal: Eliminates Schistosoma mansoni but causes photosensitivity-related side effects .
- Comparison with M1 :
Unsubstituted 1,2-Dithiol-3-thione
- Structure : Basic dithiol-3-thione nucleus without substituents.
- Activity: Strong inducer of detox enzymes (e.g., GST) but minimal effect on cytochrome P450 monooxygenases . Reduces aflatoxin B1-DNA adducts by >90% in vivo .
- Comparison with M1 :
Piperazine-Conjugated Dithiolones (e.g., 5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one))
5-(Alkyl/Arylthio)-3H-1,2-Dithiol-3-ones
Table 1: Key Parameters of M1 vs. Analogues
Key Findings:
Enzyme Induction: M1 outperforms oltipraz in DT-diaphorase activation, critical for detoxifying carcinogens like aflatoxin B1 .
Metabolic Stability : M1’s ketone group reduces sulfur extrusion, enhancing pharmacokinetics over thione-based compounds .
Toxicity : Oltipraz’s side effects (e.g., paresthesia) are linked to its thione group, whereas M1’s metabolite (M2) shows better tolerability .
Structural Flexibility : Piperazine and alkylthio derivatives offer synthetic versatility but lack M1’s proven clinical relevance .
Mechanistic Insights
- Nrf2 Activation : M1 and oltipraz both activate Nrf2, upregulating antioxidant genes (e.g., GST, NQO1) .
- DNA Adduct Reduction : M1’s efficacy in reducing aflatoxin-DNA adducts (>90%) parallels oltipraz but with sustained enzyme activity .
- Species Variability : Rodent studies show M1’s potency, but human trials emphasize its role as a stable metabolite of oltipraz .
Biological Activity
3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)-, also known as Oltipraz, is a compound recognized for its diverse biological activities, particularly in the fields of cancer research and parasitology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- IUPAC Name : 4-methyl-5-(pyrazin-2-yl)-3H-1,2-dithiole-3-thione
- Molecular Formula : C8H6N2S3
- Molecular Weight : 226.33 g/mol
- CAS Number : 15545-48-7
- Structure : The compound features a dithiolane ring with a pyrazinyl substituent, which is crucial for its biological activity.
Oltipraz exhibits several mechanisms that contribute to its biological effects:
- Antioxidant Activity : Oltipraz has been shown to enhance the antioxidant defense system in cells by increasing the expression of phase II detoxifying enzymes. This property aids in combating oxidative stress, which is linked to various diseases, including cancer .
- Anticancer Properties : It has demonstrated significant anticancer activity through various pathways:
- Antischistosomal Activity : Oltipraz is recognized for its efficacy against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. It acts by impairing the parasite's metabolism and reproductive capabilities .
Biological Activity Summary Table
Anticancer Studies
A study evaluated the effects of Oltipraz on human fibrosarcoma HT-1080 cells, revealing that it induces apoptosis with an IC50 value of approximately 5.4 µM. The presence of electron-withdrawing groups at specific positions was found to enhance anticancer activity significantly .
Another investigation focused on its effects on MV4-11 cells (with FLT3/ITD mutation), where Oltipraz displayed potent inhibition with an IC50 value of 0.072 μM, indicating its potential as a targeted therapy for specific leukemia types .
Antischistosomal Efficacy
Research indicated that Oltipraz acts slowly on mice infected with Schistosoma mansoni, demonstrating significant reduction in parasite load and associated pathology over time . This highlights its potential use as a therapeutic agent for schistosomiasis.
Q & A
Q. What is the primary mechanism by which 4-methyl-5-(2-pyrazinyl)-3H-1,2-dithiol-3-one (oltipraz) exerts chemopreventive effects?
Oltipraz activates the Nrf2/ARE pathway, enhancing the transcription of phase II detoxifying enzymes such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1) . Key methodologies to validate this include:
- Electrophoretic mobility shift assays (EMSA) to confirm Nrf2 binding to antioxidant response elements (AREs).
- qRT-PCR/Western blotting to quantify enzyme expression in tissues (e.g., liver or lung).
- Enzyme activity assays (e.g., GST activity via CDNB conjugation) to measure functional induction .
Q. Which key enzymes are induced by oltipraz, and how are their activities measured experimentally?
Oltipraz induces GST, UDP-glucuronosyl transferase, and DT-diaphorase. Methodologies include:
- Spectrophotometric assays : GST activity using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.
- Chromatographic techniques : HPLC to quantify glucuronide conjugates for UDP-glucuronosyl transferase activity.
- Cellular models : HT29 adenocarcinoma cells to assess DT-diaphorase induction via dichloroindophenol (DCIP) reduction .
Advanced Research Questions
Q. How does the pro-oxidant activity of oltipraz (ROS generation) reconcile with its chemopreventive antioxidant effects?
Oltipraz generates reactive oxygen species (ROS) via thiol-dependent Fenton reactions, which paradoxically activate stress-responsive pathways like Nrf2. Experimental approaches to resolve this include:
- Plasmid-based DNA cleavage assays to detect ROS-mediated damage .
- Radical scavenger studies (e.g., mannitol or catalase) to suppress ROS and assess downstream gene expression .
- Redox-sensitive fluorescent probes (e.g., DCFH-DA) in cell cultures to quantify ROS levels .
Q. What experimental models are suitable for comparing the efficacy of oltipraz metabolites (e.g., M1, M2) in mitochondrial protection?
- HepG2 cells treated with arachidonic acid (AA) to model mitochondrial dysfunction, with endpoints:
- JC-1 staining for mitochondrial membrane potential.
- AMPK activation assays (Western blot for phosphorylated AMPKα).
Q. How should chronic toxicity studies be designed to balance oltipraz’s efficacy and safety?
- Species selection : Rats (oral gavage) and dogs (capsule administration) for interspecies comparisons.
- Dose ranges : 5–60 mg/kg/day in rats, 5–100 mg/kg/day in dogs, with endpoints:
- Histopathology : Liver hypertrophy, bile canaliculi precipitates.
- Clinical chemistry : Albumin, cholesterol, alkaline phosphatase .
Q. How do structural modifications (e.g., keto-analogues) impact the phase II enzyme-inducing activity of oltipraz derivatives?
- Synthetic routes : Nucleophilic substitution of 4,5-dichloro-3H-1,2-dithiol-3-one with pyrazine derivatives .
- Enzyme induction assays : Compare DT-diaphorase activity in HT29 cells between thione (oltipraz) and keto-analogue (2.8-fold vs. 2.6-fold induction) .
Data Contradiction and Experimental Design
Q. How can researchers address conflicting data on oltipraz’s dual roles in ROS generation and antioxidant enzyme induction?
- Multi-omics integration : Transcriptomics (Nrf2 targets) with redox proteomics (ROS-modified proteins).
- Dose-response studies : Low doses (1–10 µM) favor enzyme induction, while high doses (>50 µM) exacerbate ROS .
- Time-course experiments : Assess transient vs. sustained ROS effects on Nrf2 nuclear translocation .
Q. What controls are critical when testing oltipraz’s chemopreventive efficacy in carcinogen-induced models?
- Negative controls : Vehicle-treated animals.
- Positive controls : Known phase II inducers (e.g., sulforaphane).
- Dosing regimen : Pre-treatment (24–48 h before carcinogen exposure) to prime detoxification pathways, as shown in benzo[a]pyrene-induced lung adenoma models .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
